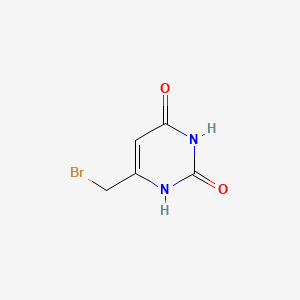
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromomethyl group at the 6-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of pyrimidine-2,4(1H,3H)-dione. One common method is the reaction of pyrimidine-2,4(1H,3H)-dione with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under appropriate conditions.
Major Products Formed
科学的研究の応用
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modification of their function . The compound may also act as an inhibitor of specific enzymes by binding to their active sites .
類似化合物との比較
Similar Compounds
Pyrimidine-2,4(1H,3H)-dione: The parent compound without the bromomethyl group.
6-Chloromethylpyrimidine-2,4(1H,3H)-dione: A similar compound with a chloromethyl group instead of a bromomethyl group.
Uniqueness
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom’s larger size and higher electronegativity compared to chlorine result in different chemical and biological properties .
生物活性
6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. The presence of the bromomethyl group at the 6-position of the pyrimidine ring enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C5H5BrN2O2. The compound features a pyrimidine core substituted with a bromomethyl group, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 201.01 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to the inhibition or modification of target biomolecules, which is crucial for its therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating caspase pathways.
- Case Study : A study demonstrated that certain derivatives showed IC50 values as low as 0.01 µM against Colo-205 cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its derivatives have shown effectiveness against a range of bacterial strains and fungi.
- Case Study : A derivative was reported to be 12,000 times more potent than trimethoprim against specific bacterial strains .
Anti-inflammatory Properties
The bromomethyl group enhances the compound's ability to modulate inflammatory pathways. This has implications for developing treatments for inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological efficacy of pyrimidine derivatives is highly influenced by the position and nature of substituents on the pyrimidine ring.
| Substituent Position | Biological Activity | Comments |
|---|---|---|
| 6-Bromomethyl | High anticancer activity | Enhances reactivity |
| 4-Position | Moderate anti-inflammatory | Influences binding affinity |
Research Applications
This compound serves as a versatile building block in medicinal chemistry. Its derivatives are being explored for:
- Antiviral agents : Targeting viral replication mechanisms.
- Enzyme inhibitors : Investigating their role in metabolic pathways.
特性
IUPAC Name |
6-(bromomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFCIPPOTNXGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













